molecular formula C7H5ClFNO B2831199 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone CAS No. 1256808-91-9

1-(5-Chloro-2-fluoro-3-pyridyl)ethanone

Cat. No.: B2831199
CAS No.: 1256808-91-9
M. Wt: 173.57
InChI Key: NFZFSFZGXKYXOX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluoro-3-pyridyl)ethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-fluoro-3-pyridinecarboxylic acid with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro substituents on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Chloro-2-fluoro-3-pyridyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluoro-3-pyridyl)ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
  • 1-(5-Chloro-2-fluoropyridin-2-yl)ethanone

Uniqueness: 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents provides a distinct electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-chloro-2-fluoropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZFSFZGXKYXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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